molecular formula C8H11ClFN B2661194 2-fluoro-N,4-dimethylaniline hydrochloride CAS No. 1909314-24-4

2-fluoro-N,4-dimethylaniline hydrochloride

Cat. No.: B2661194
CAS No.: 1909314-24-4
M. Wt: 175.63
InChI Key: XSFJMUXZUAMECL-UHFFFAOYSA-N
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Description

2-fluoro-N,4-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are substituted with a fluorine atom and a methyl group, respectively. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,4-dimethylaniline hydrochloride typically involves the fluorination of N,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,4-dimethylaniline is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the ortho position relative to the nitrogen atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N,4-dimethylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N,4-dimethylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions. The methyl groups can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N,4-dimethylaniline hydrochloride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the methyl groups increase its lipophilicity and stability. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-fluoro-N,4-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJMUXZUAMECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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